Plumbane, triphenyl-2-propenyl-

Description

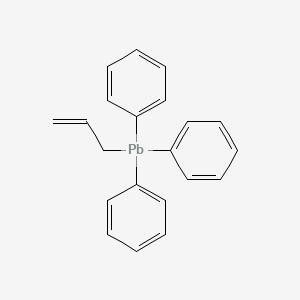

Plumbane, triphenyl-2-propenyl- (CAS 38795-78-7) is an organolead compound with the molecular formula $ \text{C}{21}\text{H}{20}\text{Pb} $. It belongs to the class of tetraorganolead compounds, where three phenyl groups and one 2-propenyl (allyl) group are bonded to a central lead atom. The allyl substituent introduces unsaturation (a carbon-carbon double bond), which may enhance reactivity in comparison to fully saturated alkyl or aryl plumbanes. Historically, organolead compounds like tetraethyllead were used as fuel additives, but their applications have diminished due to toxicity concerns .

Properties

CAS No. |

38795-78-7 |

|---|---|

Molecular Formula |

C21H20Pb |

Molecular Weight |

479 g/mol |

IUPAC Name |

triphenyl(prop-2-enyl)plumbane |

InChI |

InChI=1S/3C6H5.C3H5.Pb/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;3H,1-2H2; |

InChI Key |

BGFMFLQHXOOQCP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plumbane, triphenyl-2-propenyl- typically involves the reaction of triphenyllead chloride with an appropriate 2-propenyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction may require the use of a catalyst such as palladium or platinum to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Plumbane, triphenyl-2-propenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Plumbane, triphenyl-2-propenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.

Substitution: The phenyl or 2-propenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

Plumbane, triphenyl-2-propenyl- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Plumbane, triphenyl-2-propenyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The lead atom in the compound can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The phenyl and 2-propenyl groups can also participate in hydrophobic interactions and other non-covalent interactions with biological targets, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

The chemical and physical properties of triphenyl-2-propenyl-plumbane are influenced by its substituents. Below is a comparative analysis with other triphenyl-substituted plumbanes and related organolead compounds.

Substituent Effects on Stability and Reactivity

Key Observations :

- Allyl vs. Alkynyl Groups : The allyl group in triphenyl-2-propenyl-plumbane offers π-bond reactivity, enabling addition or polymerization reactions, whereas ethynyl groups in 5072-98-0 may favor conjugation or rigid-rod molecular architectures.

- Sulfanyl vs. Allyl : Sulfanyl substituents (e.g., 15590-77-9) introduce lone pairs for metal coordination, unlike the allyl group, which is more prone to electrophilic attacks.

- Aryl Substitution : Tetraphenylplumbane (595-89-1) exhibits greater steric hindrance and stability than triphenyl derivatives, limiting its utility in dynamic reactions .

Spectroscopic and Analytical Comparisons

Studies on trifluoromethyl-substituted plumbanes (e.g., (CF₃)₄Pb) demonstrate that electron-withdrawing groups significantly alter NMR chemical shifts and vibrational spectra . While direct data on triphenyl-2-propenyl-plumbane is scarce, its allyl group likely results in distinct $ ^1\text{H} $ NMR signals (e.g., vinyl protons at δ 5–6 ppm) and IR absorption bands near 1640 cm⁻¹ (C=C stretch) .

Toxicity and Handling

All organolead compounds are highly toxic, requiring stringent safety measures. General protocols for lead compounds—glovebox use, respiratory protection—apply .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for triphenyl-2-propenylplumbane, and what analytical methods validate its purity?

- Methodological Answer : Triphenyl-2-propenylplumbane is synthesized via transmetallation reactions, where a Grignard reagent (e.g., allylmagnesium bromide) reacts with triphenyllead chloride. Characterization relies on and NMR to confirm the allyl group’s integration and chemical shifts. Mass spectrometry (EI-MS) verifies molecular ion peaks, while X-ray crystallography resolves steric effects from the bulky triphenyllead moiety .

Q. How does the IUPAC nomenclature differentiate triphenyl-2-propenylplumbane from related organolead compounds?

- Methodological Answer : The substitutive naming system prioritizes the parent hydride "plumbane" (PbH), with "triphenyl" and "2-propenyl" as substituents. This contrasts with additive names (e.g., "allyltriphenyllead"), which omit the hydride framework. The CAS registry (38795-78-7) ensures unambiguous identification .

Q. What spectroscopic techniques are critical for distinguishing triphenyl-2-propenylplumbane from its structural isomers?

- Methodological Answer : IR spectroscopy identifies C=C stretching vibrations (~1640 cm) in the allyl group. NMR is pivotal, as chemical shifts vary significantly with substituent electronic effects. Comparative TGA (thermogravimetric analysis) can also differentiate thermal decomposition profiles .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of triphenyl-2-propenylplumbane in cross-coupling reactions?

- Methodological Answer : The allyl group’s π-electrons facilitate oxidative addition with transition metals (e.g., Pd), forming intermediates critical for Stille-type couplings. Density Functional Theory (DFT) calculations model Pb–C bond polarization, predicting regioselectivity in allylic substitutions. Experimental validation uses kinetic isotope effects and Hammett plots .

Q. How do steric effects from the triphenyllead group influence the compound’s stability and ligand exchange dynamics?

- Methodological Answer : Steric bulk impedes associative ligand exchange, favoring dissociative pathways. Single-crystal XRD reveals distorted tetrahedral geometry at Pb, with torsional angles >100° between phenyl rings. Computational studies (MD simulations) correlate steric congestion with activation energies for Pb–C bond cleavage .

Q. Are there contradictions in reported thermal stability data for triphenyl-2-propenylplumbane, and how can they be resolved?

- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., heating rate in DSC). Controlled pyrolysis under inert gas (N) shows decomposition onset at 180–200°C, releasing benzene and lead nanoparticles. Reproducibility requires standardized protocols and in situ FTIR to track gaseous byproducts .

Q. What computational models best predict the electronic structure and reactivity of triphenyl-2-propenylplumbane?

- Methodological Answer : Relativistic DFT (ZORA approximation) accounts for Pb’s spin-orbit coupling, accurately modeling HOMO/LUMO distributions. CASSCF calculations address multiconfigurational behavior in excited states. Validation involves comparing computed NMR shifts with experimental data .

Safety and Methodological Considerations

- Handling : Use gloveboxes under N to prevent hydrolysis. Toxicity studies (RTECS data) classify organolead compounds as neurotoxic; monitor airborne Pb levels via ICP-MS .

- Data Gaps : Limited ecotoxicological data necessitate OECD 207-compliant assays using Daphnia magna to assess aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.